Phomoidride D
Description
Properties
Molecular Formula |
C31H36O9 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
2-[(1S,2R,9S,12R,13R,15R)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid |
InChI |
InChI=1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22+,26+,30-,31+/m0/s1 |
InChI Key |
PZLSMKXFWOLXHD-UOAPHABUSA-N |
Isomeric SMILES |
C/C=C/CCCCC[C@H]1C=C2[C@]3(CC4=C([C@H]5[C@@H]1C[C@@H](O[C@]52OC3=O)C(=O)CC/C=C/C)C(=O)OC4=O)CC(=O)O |
Canonical SMILES |
CC=CCCCCCC1C=C2C3(CC4=C(C5C1CC(OC52OC3=O)C(=O)CCC=CC)C(=O)OC4=O)CC(=O)O |
Synonyms |
phomoidride D |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Phomoidride D
This compound is a compound belonging to the maleidride family, which are polyketide-based natural products primarily isolated from fungi. These compounds have garnered significant attention due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound, along with its analogs, exhibits interesting properties that make it a subject of ongoing research in various scientific fields.
Chemical Structure and Synthesis
This compound is characterized by a complex bicyclic structure that has been synthesized through various methods. The total synthesis of (±)-phomoidride D employs a highly efficient and stereoselective approach that includes tandem phenolic oxidation and intramolecular Diels-Alder cycloaddition, leading to the rapid assembly of its carbocyclic core . This synthetic strategy has been crucial for obtaining sufficient quantities of the compound for further biological testing and analysis.
Table 1: Key Synthetic Strategies for this compound
Biological Activities
This compound and its related compounds have shown promising biological activities, particularly in the fields of oncology and cholesterol management. Studies indicate that phomoidrides A and B exhibit inhibitory effects on squalene synthase and Ras farnesyl transferase, making them potential lead compounds for developing cholesterol-lowering agents and anticancer drugs .
Case Study: Anticancer Potential
Recent research has focused on the anticancer properties of phomoidrides. For instance, phomoidrides A and B were tested for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated significant activity against various cancer cell lines, suggesting their potential as therapeutic agents . Furthermore, their mechanism of action appears to involve disruption of key metabolic pathways that are often hijacked by cancer cells.
Table 2: Biological Activities of Phomoidride Compounds
Applications in Agriculture
Beyond their pharmaceutical applications, phomoidrides also show potential in agricultural settings. Their antifungal properties have been explored for use as natural fungicides against plant pathogens. Studies indicate that certain phomoidrides can inhibit the growth of fungi that threaten crops, thereby providing an eco-friendly alternative to synthetic fungicides .
Case Study: Antifungal Efficacy
In one study, phomoidrides were tested against common agricultural fungal pathogens. The results indicated a strong inhibitory effect on fungal growth, suggesting their viability as biopesticides . This application could play a critical role in sustainable agriculture by reducing reliance on chemical pesticides.
Q & A
Q. What are the key synthetic routes and validation steps for Phomoidride D?
this compound is synthesized through a multi-step process involving intermediates such as α-phenoxy ketones, aldehydes, and esters. Critical steps include the use of FeCl₂/NaClO₂-mediated oxidation and reverse-phase flash chromatography for purification. Validation relies on ¹H- and ¹³C-NMR spectroscopy (600 MHz in CDCl₃ or acetonitrile-d₆) to confirm structural integrity and purity. Researchers should cross-reference spectral data with synthetic intermediates to verify each step .
Q. Which analytical techniques are most effective for structural characterization of this compound?
High-resolution NMR (¹H, ¹³C, 2D-COSY, HSQC) is essential for resolving complex stereochemistry and functional groups. For example, ¹H-NMR signals at δ 6.22 (s, 1H) and δ 5.49–5.37 (m, 4H) indicate olefinic protons, while coupling constants (e.g., J = 12.1 Hz) confirm spatial arrangements. Mass spectrometry (HRMS) and IR spectroscopy complement NMR for functional group analysis .
Q. How can researchers assess the purity of this compound during synthesis?
Purity is evaluated via UPLC monitoring of reaction progress, followed by reverse-phase chromatography (C18 silica, 0.1% HCO₂H aq./MeCN). Residual solvents and byproducts are quantified using NMR integration and GC-MS. Consistent retention times and spectral matches against authentic standards are critical .
Advanced Research Questions
Q. What strategies optimize reaction yields in the total synthesis of this compound?
Yield optimization involves solvent selection (e.g., THF for solubility), stoichiometric control of reagents (e.g., 2-methylbut-2-ene), and temperature modulation. Catalytic systems like FeCl₂/NaClO₂ improve oxidation efficiency. Kinetic studies (e.g., time-course UPLC) identify rate-limiting steps, enabling targeted adjustments .
Q. How should researchers resolve contradictions between experimental and theoretical data?
Discrepancies in spectral or reactivity data require re-examining synthetic intermediates for stereochemical errors or impurities. Computational tools (DFT, molecular dynamics) can model expected NMR shifts or reaction pathways. Cross-validation with independent synthetic routes or X-ray crystallography may resolve ambiguities .
Q. What are the methodological challenges in analyzing this compound’s bioactivity?
Bioactivity assays must account for compound stability (e.g., pH sensitivity) and solvent interference. Use deuterated solvents in bio-NMR or LC-MS/MS for in situ monitoring. For in vitro studies, ensure cell permeability is not confounded by aggregation or solubility issues .
Q. How do researchers reconcile discrepancies between theoretical models and experimental outcomes?
Apply iterative hypothesis testing: refine computational models (e.g., docking studies) using experimental data (IC₅₀, binding assays). For example, if predicted binding affinities mismatch observed bioactivity, re-evaluate force fields or solvation models. Collaborative interdisciplinary reviews enhance validity .
Q. What protocols ensure reproducibility in this compound synthesis?
Document all reaction parameters (e.g., µL-scale reagent additions, stirring rates) and environmental controls (humidity, temperature). Share raw NMR/MS data and chromatograms as supplementary materials. Peer-lab validation using detailed step-by-step protocols is recommended .
Q. Which advanced techniques elucidate this compound’s conformational dynamics?
Rotational-echo double-resonance (REDOR) NMR or X-ray crystallography can resolve dynamic conformations. For transient intermediates, time-resolved spectroscopy or cryo-EM may capture structural snapshots. Computational MD simulations over nanosecond timescales provide complementary insights .
Q. How should researchers address ethical considerations in publishing this compound data?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior synthesis methods transparently and disclose conflicts of interest. For collaborative studies, define roles (e.g., PI, co-investigators) per institutional guidelines to ensure accountability .
Tables for Quick Reference
| Common Pitfalls | Mitigation Strategies |
|---|---|
| Low reaction yields | Optimize stoichiometry, solvent polarity |
| Spectral overlaps in NMR | Use 2D techniques (HSQC, COSY) |
| Bioassay variability | Standardize cell lines, solvent controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
